molecular formula C13H8BrNS B1273908 2-(5-Bromothiophen-2-yl)quinoline CAS No. 81216-93-5

2-(5-Bromothiophen-2-yl)quinoline

Cat. No. B1273908
CAS RN: 81216-93-5
M. Wt: 290.18 g/mol
InChI Key: AOPOKYGSLKAMCV-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)quinoline is a brominated heterocyclic compound that features a quinoline core substituted with a bromothiophene moiety. The presence of both the quinoline and thiophene rings suggests that this compound could exhibit interesting chemical and physical properties, potentially making it a candidate for various applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of brominated thiophene derivatives, such as 2-(5-Bromothiophen-2-yl)quinoline, can be achieved through bromination reactions. The paper titled "Bromination of 4-(2-thienyl)thiazoles and 2-(2-thienyl)quinoline" indicates that bromination typically occurs at the 5 position of the thiophene ring, especially when an amino group is present in the 2 position of the thiazole ring . Although the paper does not directly describe the synthesis of 2-(5-Bromothiophen-2-yl)quinoline, it provides insight into the bromination patterns of similar compounds, which can be extrapolated to the synthesis of the compound .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2-(5-Bromothiophen-2-yl)quinoline, they do provide information on related bromo-substituted thiophene compounds. For instance, the paper "2,3-Bis(5-bromothien-2-yl)quinoxaline" describes a molecule with non-crystallographic symmetry, which suggests that the bromine atoms contribute to the overall symmetry and electronic distribution of the molecule . This information can be used to infer that the molecular structure of 2-(5-Bromothiophen-2-yl)quinoline would also be influenced by the presence of the bromine atom, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of brominated thiophene compounds is influenced by the presence of the bromine atom, which is an electron-withdrawing group. The bromine atom can activate the thiophene ring towards further electrophilic substitution reactions. The paper on bromination reactions suggests that the presence of an excess brominating agent can lead to further substitution . This implies that 2-(5-Bromothiophen-2-yl)quinoline could undergo additional chemical reactions under the right conditions, leading to polybrominated products or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(5-Bromothiophen-2-yl)quinoline can be deduced from the general characteristics of brominated aromatic compounds. The bromine atom is likely to increase the molecular weight and density of the compound compared to its non-brominated counterpart. Additionally, the electron-withdrawing nature of the bromine may affect the compound's boiling point, melting point, and solubility in various solvents. The papers provided do not offer specific data on these properties, but they do suggest that the synthesis and structural features of brominated thiophene compounds are well-understood, which can be helpful in predicting their behavior .

Scientific Research Applications

1. Application in Photovoltaics

  • Summary of Application : Quinoline derivatives, including 2-(5-Bromothiophen-2-yl)quinoline, have gained popularity in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells .
  • Methods of Application : The compounds are tested for their properties relevant to photovoltaic applications, such as absorption spectra and energy levels . They are then implemented in the design of photovoltaic cells .
  • Results or Outcomes : The performance of these quinoline derivatives in photovoltaic cells has been highlighted, with specific mention of their use in polymer solar cells and dye-synthesized solar cells .

2. Synthesis of 1,3,4-Oxadiazoles

  • Summary of Application : A series of 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles were synthesized from 5-bromo-2-thiophene-carboxaldehyde and aromatic hydrazides .
  • Methods of Application : The synthesis involved oxidative cyclization of Schiff bases derived from 5-bromo-2-thiophene-carboxaldehyde and aromatic hydrazides, using Chloramine-T as an efficient oxidant .
  • Results or Outcomes : The synthesized compounds were characterized by 1H NMR, 13C NMR, elemental analyses, and IR .

3. Use in Drug Development

  • Summary of Application : Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They are known to be biologically active compounds possessing several pharmacological activities .
  • Methods of Application : Various synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .
  • Results or Outcomes : Quinoline has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

4. Use in Organic Semiconductors

  • Summary of Application : The title compound, 2-(5-bromothiophen-2-yl)acetonitrile, has been incorporated into materials for use in organic semiconductors .
  • Methods of Application : The compound is incorporated into the design and architecture of organic semiconductors .
  • Results or Outcomes : The performance of these quinoline derivatives in organic semiconductors has been highlighted .

5. Use in Sensors

  • Summary of Application : The compound has been used in the development of sensors .
  • Methods of Application : The compound is incorporated into the design and architecture of sensors .
  • Results or Outcomes : The performance of these quinoline derivatives in sensors has been highlighted .

6. Use in Dye-Sensitized Solar Cells

  • Summary of Application : The compound has been used in the development of dye-sensitized solar cells .
  • Methods of Application : The compound is incorporated into the design and architecture of dye-sensitized solar cells .
  • Results or Outcomes : The performance of these quinoline derivatives in dye-sensitized solar cells has been highlighted .

Safety And Hazards

The safety information for “2-(5-Bromothiophen-2-yl)quinoline” indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause eye irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNS/c14-13-8-7-12(16-13)11-6-5-9-3-1-2-4-10(9)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPOKYGSLKAMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394347
Record name 2-(5-bromothiophen-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromothiophen-2-yl)quinoline

CAS RN

81216-93-5
Record name 2-(5-bromothiophen-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Russell - 2018 - core.ac.uk
Commercial interest in utilizing organic light-emitting diodes (OLEDs) as light-emitting elements in displays and lighting applications has soared in recent years. The slowly increasing …
Number of citations: 2 core.ac.uk
B Pallavi, RP Singh, PN Jha, S Chander… - Letters in Organic …, 2019 - ingentaconnect.com
The paper describes the synthesis of quinoline-4-carboxylic acid derivatives employing completely green methods such as the use of water as solvent and of microwave irradiation for …
Number of citations: 4 www.ingentaconnect.com
S Depauw, M Lambert, S Jambon, A Paul… - Journal of medicinal …, 2019 - ACS Publications
Most transcription factors were for a long time considered as undruggable targets because of the absence of binding pockets for direct targeting. HOXA9, implicated in acute myeloid …
Number of citations: 32 pubs.acs.org

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